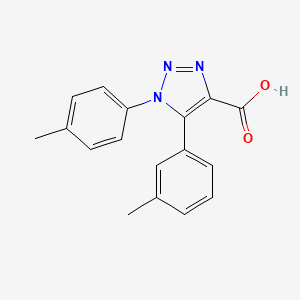
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anticancer agent, but recent research has shown that it may have broader applications in other diseases as well.
Wirkmechanismus
CI-994 is a histone deacetylase (HDAC) inhibitor, which means it blocks the activity of enzymes that remove acetyl groups from histones. This leads to an increase in histone acetylation, which can alter gene expression and affect cellular processes. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It also has anti-inflammatory effects and can modulate immune responses.
Biochemical and Physiological Effects:
CI-994 has been shown to have several biochemical and physiological effects. It can alter gene expression and affect cellular processes, such as cell cycle progression and apoptosis. It can also modulate immune responses and has anti-inflammatory effects. In addition, CI-994 has been shown to have neuroprotective effects and may improve cognitive function in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CI-994 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It has been extensively studied, and several methods have been developed for its synthesis and purification. However, there are also some limitations to using CI-994 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has non-specific effects on other HDAC enzymes, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on CI-994. One area of interest is its potential in combination therapy with other anticancer agents. It has been shown to enhance the activity of other drugs, such as cisplatin and doxorubicin, and may have synergistic effects with other HDAC inhibitors. Another area of interest is its potential in other diseases, such as HIV and malaria. CI-994 has been shown to have antiviral and antiparasitic activity, and may have broader applications beyond cancer. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of CI-994.
Synthesemethoden
CI-994 is synthesized by reacting 3-chloro-4-methoxyaniline with isobutyryl chloride, followed by a reaction with ethylenediamine. The resulting compound is then purified using column chromatography. The purity of the compound is crucial for its biological activity, and several methods have been developed for its purification.
Wissenschaftliche Forschungsanwendungen
CI-994 has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to have potent antitumor activity in vitro and in vivo, and has been tested in clinical trials for several types of cancer. In addition to cancer, CI-994 has also been studied for its potential in other diseases, such as HIV, malaria, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(2)7-15-12(17)13(18)16-9-4-5-11(19-3)10(14)6-9/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFAMUCSDNDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-N'-isobutylethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)
![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5153455.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)

![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)